

Spectroscopic Profile of 2-Bromo-6-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-methoxyphenol

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Introduction

2-Bromo-6-methoxyphenol is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromo-6-methoxyphenol**. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for spectroscopic analysis.

Disclaimer: Experimentally obtained spectroscopic data for **2-Bromo-6-methoxyphenol** is not readily available in publicly accessible databases. The data presented in the following tables are predicted values and/or have been adapted from data for isomeric and structurally related compounds. These should be used as a reference and for comparison purposes only.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Bromo-6-methoxyphenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10 - 6.80	m	3H	Ar-H
~5.50	s (broad)	1H	Ar-OH
~3.90	s	3H	-OCH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Bromo-6-methoxyphenol**

Chemical Shift (δ) ppm	Assignment
~147.0	C-O (Ar)
~145.0	C-O (Ar)
~125.0 - 110.0	Ar-C
~110.0	C-Br (Ar)
~56.0	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected FT-IR Spectroscopic Data for **2-Bromo-6-methoxyphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic, -OCH ₃)
1600 - 1440	Medium to Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
1230 - 1140	Strong	C-O stretch (phenol)
~650	Medium to Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for **2-Bromo-6-methoxyphenol**

m/z	Relative Intensity (%)	Assignment
202/204	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Br)
187/189	Medium	[M-CH ₃] ⁺
123	Medium	[M-Br] ⁺
95	Medium	[M-Br-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-6-methoxyphenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the

sample is fully dissolved to obtain a homogeneous solution.

- ^1H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[\[1\]](#)
- ^{13}C NMR Acquisition:
 - Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
 - Use a standard proton-decoupled pulse sequence to acquire the ^{13}C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.
 - A larger number of scans and a longer relaxation delay may be necessary compared to ^1H NMR due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.[\[2\]](#)
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **2-Bromo-6-methoxyphenol** sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Bromo-6-methoxyphenol** in a volatile organic solvent such as dichloromethane or methanol.
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.
 - The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.
- MS Detection:
 - As the separated components elute from the GC column, they enter the mass spectrometer.
 - The molecules are ionized, typically by electron impact (EI).
 - The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

- A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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